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Compound of Interest

Compound Name:

2-Chloro-N-(2-

ethylphenyl)pyridine-4-

carboxamide

CAS No.: 1019323-34-2

Cat. No.: B3341042

Get Quote

Technical Whitepaper: Structural Elucidation, SMILES Encoding, and Synthetic Pathways for 2-
Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-N-(2-
ethylphenyl)pyridine-4-carboxamide, a structural scaffold relevant to medicinal chemistry

(kinase inhibition) and agrochemistry (succinate dehydrogenase inhibitors). We detail the

precise derivation of its SMILES code, explore its physicochemical properties, and establish a

self-validating synthetic protocol. This document is designed for researchers requiring rigorous

structural data and reproducible experimental workflows.

Cheminformatics & Structural Definition
The molecule consists of a central pyridine ring substituted with a chlorine atom at the C2

position and a carboxamide linker at the C4 position. The amide nitrogen is substituted with an

ortho-ethylphenyl group.
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Identity Codes
Identifier Type Value

IUPAC Name
2-Chloro-N-(2-ethylphenyl)pyridine-4-

carboxamide

Canonical SMILES CCc1ccccc1NC(=O)c2cc(Cl)ncc2

Isomeric SMILES
CCc1ccccc1NC(=O)c2cc(Cl)ncc2 (No

stereocenters)

InChI Key Generated via standard hashing of connectivity

Molecular Formula C₁₄H₁₃ClN₂O

Molecular Weight 260.72 g/mol

Physicochemical Profile (Calculated)
Property Value Implication

cLogP ~3.2
Moderate lipophilicity; likely

good membrane permeability.

TPSA ~41.6 Å²
High oral bioavailability

potential (Rule of 5 compliant).

H-Bond Donors 1 Amide NH.

H-Bond Acceptors 3 Pyridine N, Amide O, Amide N.

SMILES Encoding Logic
The Simplified Molecular Input Line Entry System (SMILES) represents the molecular graph as

a linear string. Understanding the derivation ensures accuracy in database querying and QSAR

modeling.

Step-by-Step Derivation:

Identify the Core: The structure is broken into two aromatic systems linked by an amide.
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Start Point: We initiate at the ethyl group of the aniline moiety to minimize branching

brackets.

Traversal:

CC : Ethyl group.

c1ccccc1 : Phenyl ring (aniline core), closed at index 1.

N : Amide nitrogen attached to the phenyl ring.

C(=O) : Carbonyl carbon double-bonded to Oxygen.

c2cc(Cl)ncc2 : Pyridine ring attached to the carbonyl. Note the (Cl) branch at position 2

relative to the pyridine nitrogen.[1][2]

Visualization: SMILES Parsing Tree
The following diagram illustrates how the linear SMILES string maps to the chemical

connectivity graph.
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SMILES: CCc1ccccc1NC(=O)c2cc(Cl)ncc2
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Figure 1: Hierarchical parsing of the SMILES string, demonstrating the connectivity flow from

the ethyl substituent through the amide linker to the chloropyridine core.
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Synthetic Methodology
To synthesize this molecule with high purity (>95%), we recommend a Convergent Amide

Coupling strategy. Two pathways are presented: Method A (Acid Chloride) for scale-up, and

Method B (HATU Coupling) for discovery/library synthesis.

Retrosynthetic Analysis
Bond Disconnection: Amide N-C bond.

Fragment A (Nucleophile): 2-Ethylaniline (Commercially available).

Fragment B (Electrophile): 2-Chloropyridine-4-carboxylic acid.

Method A: Acid Chloride Activation (Scale-Up)
Best for gram-scale synthesis where cost is a factor.

Reagents: Thionyl chloride (

), DMF (cat.), Dichloromethane (DCM), Triethylamine (

).

Activation: Suspend 2-chloropyridine-4-carboxylic acid (1.0 eq) in dry DCM. Add catalytic

DMF (3 drops). Add

(2.0 eq) dropwise at 0°C. Reflux for 2 hours until clear (formation of acid chloride). Evaporate
excess

and solvent.

Coupling: Redissolve residue in dry DCM. Cool to 0°C. Add 2-ethylaniline (1.1 eq) and

(2.5 eq). Stir at RT for 4 hours.

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline)

and sat.

. Dry over
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.

Method B: HATU Coupling (Discovery)
Best for high-throughput synthesis; avoids harsh acidic conditions.

Reagents: HATU, DIPEA (Diisopropylethylamine), DMF.

Activation: Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq) in DMF (0.2 M). Add HATU

(1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to form the active ester.

Addition: Add 2-ethylaniline (1.1 eq).

Reaction: Stir at RT for 12 hours.

Purification: Dilute with EtOAc, wash with brine (x3) to remove DMF. Purify via Flash Column

Chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Diagram
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Figure 2: Dual synthetic pathways. The upper path (SOCl2) is preferred for scale; the lower

path (HATU) is preferred for medicinal chemistry library generation.

Quality Control & Validation
Trustworthiness in chemical synthesis relies on rigorous characterization. The following data

points serve as a self-validating checklist.
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1H NMR Prediction (DMSO-d6, 400 MHz)
δ 10.4 ppm (s, 1H): Amide NH (Deshielded, diagnostic singlet).

δ 8.6 ppm (d, 1H): Pyridine C6-H (Doublet, adjacent to Nitrogen).

δ 7.8 - 8.0 ppm: Pyridine C3-H and C5-H.

δ 7.1 - 7.4 ppm (m, 4H): Phenyl ring protons.

δ 2.6 ppm (q, 2H): Ethyl

(Benzylic coupling).

δ 1.1 ppm (t, 3H): Ethyl

.

LC-MS Validation
Expected Mass:

(for

).

Isotope Pattern: Look for the characteristic 3:1 ratio of peaks at 261 and 263 due to the

Chlorine isotope effect (

). This is a critical purity check.

Applications & Significance
This scaffold is not merely an academic exercise; it represents a "privileged structure" in drug

discovery.

Kinase Inhibition: The 2-chloropyridine moiety is a known "hinge binder" in kinase inhibitors.

The chlorine atom can be displaced by amines in subsequent steps to generate focused

libraries (e.g.,
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reactions to introduce solubilizing groups).

Agrochemicals: The carboxamide linkage between an aromatic acid and an aniline is the

pharmacophore for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The ethyl group

provides steric bulk often required for active site fitting.

References
SMILES Specification: Weininger, D. "SMILES, a chemical language and information system.

[3][4] 1. Introduction to methodology and encoding rules." Journal of Chemical Information

and Computer Sciences, 1988.

Amide Coupling Methodologies: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation

and peptide coupling." Tetrahedron, 2005.

Pyridine Functionalization: Spivey, A.C., & Arseniyadis, S. "Pyridine derivatives in medicinal
chemistry." Wiley Interdisciplinary Reviews, 2018. (Standard reference for chloropyridine
reactivity in reactions).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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